Ganfeborole

CAS No.: 2131798-12-2

Cat. No.: VC4092343

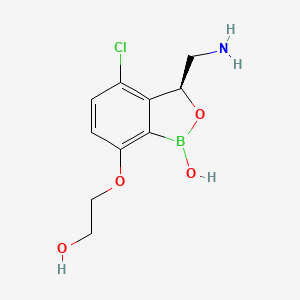

Molecular Formula: C10H13BClNO4

Molecular Weight: 257.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2131798-12-2 |

|---|---|

| Molecular Formula | C10H13BClNO4 |

| Molecular Weight | 257.48 g/mol |

| IUPAC Name | 2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol |

| Standard InChI | InChI=1S/C10H13BClNO4/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15/h1-2,8,14-15H,3-5,13H2/t8-/m1/s1 |

| Standard InChI Key | DJUOWOXTPXUHDQ-MRVPVSSYSA-N |

| Isomeric SMILES | B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O |

| SMILES | B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O |

| Canonical SMILES | B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O |

Introduction

Mechanism of Action

Ganfeborole specifically inhibits Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in Mtb. The inhibition is highly selective:

-

IC50 Values:

-

Mtb LeuRS: 0.2 μM

-

Human mitochondrial LeuRS: >300 μM

-

Human cytoplasmic LeuRS: 132 μM

-

This selectivity minimizes potential off-target effects on human protein synthesis .

In Vitro Activity

-

Ganfeborole exhibits potent antitubercular activity:

-

Minimum Inhibitory Concentration (MIC) against Mtb H37Rv: 0.08 μM

-

-

It demonstrates high specificity for Mtb strains, including drug-resistant variants such as MDR-TB and XDR-TB .

In Vivo Activity

-

In mouse models of TB infection:

-

A dose of 0.4 mg/kg showed significant efficacy.

-

-

In marmoset models:

Phase 1 Studies

-

Conducted in healthy participants to assess safety and pharmacokinetics.

-

Ganfeborole was well-tolerated with no significant adverse events.

-

Pharmacokinetics showed dose-proportional increases in plasma concentration up to 15 mg, with a more than proportional increase at higher doses .

Phase 2a Study

A randomized, open-label trial evaluated the early bactericidal activity (EBA), safety, and pharmacokinetics of ganfeborole in patients with rifampicin-susceptible pulmonary TB.

Key Findings:

-

Efficacy:

-

Daily doses of 5–30 mg showed significant reductions in sputum colony-forming units (CFUs) over 14 days.

-

The highest dose (30 mg) demonstrated the most pronounced bactericidal activity.

-

-

Safety:

-

Adverse events were mild (grade 1 or 2) and comparable across all dose groups.

-

-

Pharmacokinetics:

-

Rapid absorption with a median of ~1–2 hours.

-

Dose-proportional increases in and up to 15 mg; non-linear increases at higher doses.

-

| Dose (mg) | (ng·h/mL) | (ng/mL) | (hours) |

|---|---|---|---|

| 1 | 282.1 | 16.93 | 1.50 |

| 5 | 1,497.1 | 94.60 | 2.49 |

| 15 | 4,493.9 | 291.41 | 1.00 |

| 30 | 11,540 | 705.24 | 2.00 |

The study concluded that ganfeborole is a promising candidate for combination therapy in TB treatment due to its efficacy and safety profile .

Advantages

-

High specificity for Mtb LeuRS reduces the risk of human toxicity.

-

Effective against drug-resistant TB strains.

-

Oral bioavailability simplifies administration compared to injectable alternatives.

Challenges

-

Further studies are required to evaluate long-term safety and efficacy.

-

Optimal dosing regimens need refinement based on phase II/III trials.

Ongoing Research

Ganfeborole is currently being evaluated in combination therapies with other TB drugs such as delamanid and bedaquiline to enhance treatment outcomes while mitigating resistance development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume